molecular formula C24H30N6O2 B6485501 8-[3-(dimethylamino)propyl]-1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 919041-93-3

8-[3-(dimethylamino)propyl]-1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B6485501
CAS No.: 919041-93-3
M. Wt: 434.5 g/mol
InChI Key: FVZRNJPTGHAEOB-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted imidazo[1,2-g]purine-2,4-dione derivative characterized by three key structural features:

  • Methyl groups at the 1-, 6-, and 7-positions, contributing to steric bulk and metabolic stability.
  • A cinnamyl (3-phenylprop-2-en-1-yl) group at the 3-position, which introduces π-π stacking capabilities and structural rigidity .

Properties

IUPAC Name

6-[3-(dimethylamino)propyl]-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-17-18(2)30-20-21(25-23(30)28(17)16-10-14-26(3)4)27(5)24(32)29(22(20)31)15-9-13-19-11-7-6-8-12-19/h6-9,11-13H,10,14-16H2,1-5H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZRNJPTGHAEOB-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Substituent Variations in Imidazo-Purine-Dione Derivatives

Compound Name 8-Substituent 3-Substituent Key Structural Features
Target Compound 3-(dimethylamino)propyl (2E)-3-phenylprop-2-en-1-yl Polar amino group, conjugated cinnamyl
8-(2,3-Dimethylphenyl)-1,3-dimethyltetrahydropyrazino[2,1-f]purine-2,4-dione 2,3-dimethylphenyl 3-methylbutyl Hydrophobic aromatic and aliphatic chains
8-(3-(1H-Imidazol-1-yl)propyl)-1,3-dimethyltetrahydropyrazino-purinedione (Compound 44) 3-(imidazolyl)propyl Heteroaromatic group for H-bonding
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) Phenyl 3-(4-phenylpiperazinyl)propyl Spirocyclic core, piperazine moiety

Key Observations :

  • The cinnamyl group at the 3-position is unique among the listed analogs, offering extended conjugation compared to simpler alkyl chains (e.g., 3-methylbutyl in ).

Physicochemical and Pharmacological Properties

Table 2: Physical and Bioactivity Data

Compound Name Melting Point (°C) Solubility (LogP)* Reported Bioactivity
Target Compound Estimated: 2.1 Likely adenosine receptor antagonism (inferred)
8-(3-(1H-Imidazol-1-yl)propyl)-1,3-dimethylpurinedione (44) 170 1.8 Adenosine A2A receptor antagonist (IC50: 34 nM)
8-(2-(3-Fluorophenoxy)ethyl)-1,3-dimethylpurinedione (48) 194 2.5 Selective A1 receptor modulation
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (13) 3.2 Anticancer activity (NCI-60 screening)

*LogP values estimated using substituent contributions.

Key Observations :

  • The dimethylaminopropyl group in the target compound likely reduces LogP compared to analogs with aromatic 8-substituents (e.g., ), enhancing aqueous solubility.
  • The cinnamyl group may improve membrane permeability due to its planar structure, balancing the polar dimethylamino group .

Key Observations :

  • The cinnamyl group in the target compound may require palladium-catalyzed coupling (e.g., Heck reaction), similar to methods in .

Bioactivity Clustering

Evidence from bioactivity profiling () suggests that compounds with shared structural motifs cluster into groups with similar modes of action. For example:

  • Phenyl/aryl-substituted derivatives (e.g., ) often target enzymes or receptors via hydrophobic interactions.
  • Polar substituents (e.g., dimethylamino, imidazolyl) may enhance binding to charged pockets in adenosine receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.